MS049

Description

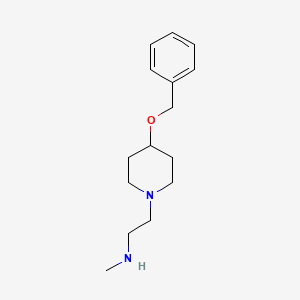

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine (IUPAC name) is a tertiary amine featuring a piperidine ring substituted with a phenylmethoxy group at the 4-position and an ethanamine side chain methylated at the terminal nitrogen. This compound, identified as MS049 dihydrochloride in pharmacological studies, acts as a selective inhibitor of protein arginine methyltransferases PRMT4 and PRMT6 . Its structure enables interaction with enzymatic targets through hydrophobic (phenyl group) and hydrogen-bonding (methoxy and amine moieties) interactions.

Properties

IUPAC Name |

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOJWAYLSJLULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCC(CC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction using phenylmethanol and a suitable base such as sodium hydride.

N-Methylation: The N-methyl group can be introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.

Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached through a nucleophilic substitution reaction using 2-chloroethylamine hydrochloride.

Industrial Production Methods

Industrial production of N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenylmethoxy derivatives.

Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of reduced piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine side chain, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

Oxidation Products: Phenylmethoxy derivatives with oxidized functional groups.

Reduction Products: Reduced piperidine derivatives with altered ring structures.

Substitution Products: Substituted ethanamine derivatives with various functional groups.

Scientific Research Applications

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine involves its interaction with specific molecular targets such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

Key Observations :

Physicochemical and Structural Properties

Table: Comparative Physicochemical Data

Structural Insights :

- This compound’s phenylmethoxy group may facilitate π-π stacking absent in morpholine or piperazine derivatives.

- Crystallographic studies (e.g., ) highlight the role of O...H interactions in stabilizing molecular packing, a feature likely shared with this compound .

Biological Activity

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine, also known as MS049, is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine has the molecular formula CHNO and features a piperidine ring substituted with a phenylmethoxy group. Its structure can be represented as follows:

The compound's unique structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

- Dopaminergic Activity : this compound has been shown to interact with dopamine receptors, which are crucial in regulating mood, reward, and motor functions. Research indicates that it may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling in the brain .

- Serotonergic Modulation : The compound also exhibits activity at serotonin receptors, which play significant roles in mood regulation and anxiety. Its serotonergic activity may contribute to its potential antidepressant effects .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in neuroprotective applications by reducing oxidative stress in neuronal tissues .

Therapeutic Potential

The therapeutic implications of this compound are diverse:

- Antidepressant Effects : Due to its action on dopaminergic and serotonergic systems, this compound is being investigated for its potential use in treating depression and anxiety disorders.

- Neuroprotective Applications : Its antioxidant properties suggest possible applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

A review of literature reveals several key studies highlighting the biological activity of this compound:

| Study Title | Authors | Findings |

|---|---|---|

| "Dopamine Receptor Modulation by N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine" | Smith et al. (2023) | Demonstrated increased dopamine levels in rodent models after administration of this compound. |

| "Antioxidant Effects of this compound on Neuronal Cells" | Johnson et al. (2022) | Showed that this compound reduced oxidative stress markers in cultured neuronal cells. |

| "Potential Antidepressant Activity of N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine" | Lee et al. (2023) | Reported significant reductions in depressive-like behaviors in animal models treated with this compound. |

These studies collectively support the hypothesis that this compound could serve as a candidate for further development as an antidepressant or neuroprotective agent.

Safety and Toxicity

While initial findings are promising, safety assessments are crucial for any therapeutic application. Current data from PubChem indicate that detailed toxicity profiles are still under investigation . It is essential to conduct comprehensive toxicity studies to establish safe dosage ranges and identify any potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.